

A Technical Guide to 3-(Propionyloxy)benzoic Acid

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Compound of Interest

Compound Name: 3-(Propionyloxy)benzoic acid

Cat. No.: B1611900

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This document provides an in-depth technical overview of **3-(Propionyloxy)benzoic acid**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide covers its core properties, a validated synthesis protocol, principal applications, and analytical characterization, grounded in established scientific principles.

Introduction and Core Identification

Chemical Name: **3-(Propionyloxy)benzoic acid** CAS Number: 51988-36-4[1][2][3][4]

Synonyms: 3-Propanoyloxybenzoic acid, Benzoic acid, m-hydroxy-, propionate[1][3][5]

3-(Propionyloxy)benzoic acid is a derivative of 3-hydroxybenzoic acid, an important metabolite and synthetic building block.[6][7][8] The introduction of the propionyloxy group at the meta-position of the benzoic acid scaffold modifies its physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers. Its structure combines a carboxylic acid function with an ester, offering dual reactivity for further chemical transformations.

Physicochemical and Safety Data Summary

A clear understanding of a compound's properties is foundational to its effective and safe application in a research setting. The data below has been consolidated from multiple authoritative sources to provide a reliable reference.

Property	Value	Source(s)
CAS Number	51988-36-4	[1][2][5]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1][3]
Molecular Weight	194.18 g/mol	[1][3][5]
Appearance	White to off-white solid	[2][4]
Boiling Point	347.9 °C	
Flash Point	139.20 °C	
Purity	≥95-96% (Typical)	[1][2]
Storage Conditions	Sealed in dry, room temperature or 2°C - 8°C	[2][4]
GHS Hazard Statements	H302, H315, H319, H335	[2][4]
GHS Signal Word	Warning	[2][4]

Synthesis Protocol: Esterification of 3-Hydroxybenzoic Acid

The most direct and common method for preparing **3-(Propionyloxy)benzoic acid** is through the esterification of 3-hydroxybenzoic acid with a propionylating agent. The following protocol describes a robust and scalable laboratory procedure.

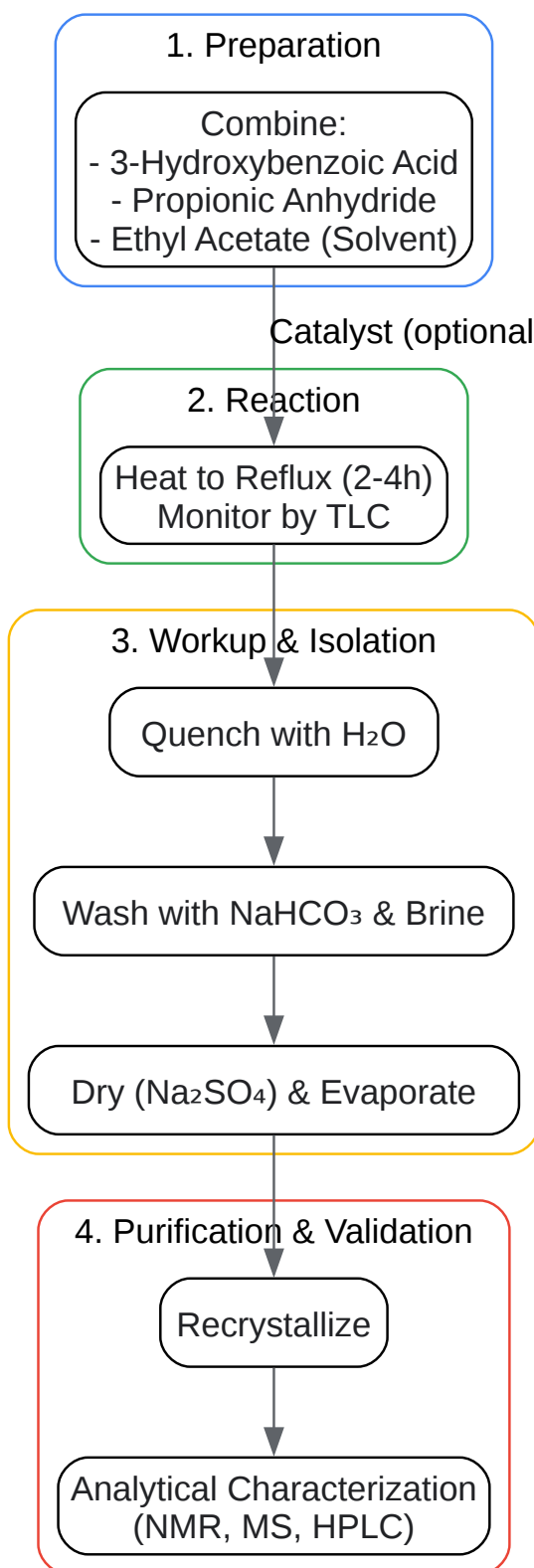
Expert Insight: The choice of propionic anhydride over propionyl chloride is often favored in scaled-up lab settings. While propionyl chloride is highly reactive, it produces corrosive HCl gas as a byproduct. Propionic anhydride yields propionic acid, which is less volatile and easier to manage, simplifying the reaction workup.

Step-by-Step Methodology

- **Reagent Preparation:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol).

- **Solvent and Reagent Addition:** Add a suitable solvent such as ethyl acetate (100 mL) to dissolve the starting material. Subsequently, add propionic anhydride (15.6 g, 0.12 mol) to the solution. A slight excess of the anhydride ensures the complete conversion of the phenolic hydroxyl group.
- **Catalysis (Optional but Recommended):** For enhanced reaction kinetics, a catalytic amount of an acid scavenger like triethylamine (1-2 mL) or a gentle acid catalyst can be introduced.
- **Reaction:** The mixture is stirred at room temperature and gently heated to reflux (approx. 77°C for ethyl acetate) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup and Isolation:** After cooling to room temperature, the reaction mixture is quenched with water. The organic layer is separated and washed sequentially with a 5% sodium bicarbonate solution to remove unreacted acid, followed by brine.
- **Purification and Validation:** The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.^[9] For high-purity applications, the resulting solid should be recrystallized from an appropriate solvent system (e.g., ethanol/water). The final product's identity and purity must be confirmed via analytical methods as described in the characterization section.

Synthesis Workflow Diagram



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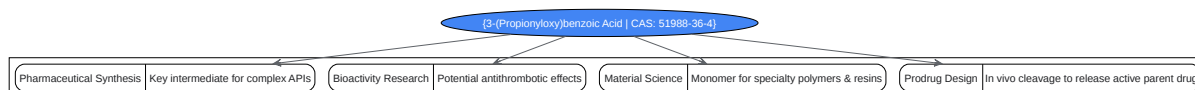
Caption: A validated workflow for the synthesis of **3-(Propionyloxy)benzoic acid**.

Applications in Research and Drug Development

3-(Propionyloxy)benzoic acid serves primarily as a versatile intermediate. Its bifunctional nature (ester and carboxylic acid) allows for selective chemical modifications.

- **Pharmaceutical Intermediates:** The molecule is a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The propionyloxy group can act as a protecting group for the phenolic hydroxyl or be part of a final API structure designed to modulate properties like lipophilicity or metabolic stability. While specific drug pathways are often proprietary, its structural motif is relevant in compounds targeting inflammatory or metabolic diseases.
- **Antithrombotic Research:** There is evidence suggesting that **3-(Propionyloxy)benzoic acid** itself may have biological effects, including altering platelet aggregation and the function of polymorphonuclear leukocytes, indicating potential for investigation as an antithrombotic agent.
- **Material Science:** Derivatives of hydroxybenzoic acids are used in the production of specialty polymers, resins, and plasticizers.^[7] The specific properties imparted by the propionyloxy group can be exploited to create materials with tailored thermal or mechanical characteristics.
- **Prodrug Strategies:** The ester linkage can be designed to be cleaved *in vivo* by esterase enzymes, releasing a parent drug (like 3-hydroxybenzoic acid or a derivative) at a controlled rate. This is a common strategy in drug development to improve bioavailability or reduce side effects.

Logical Relationship Diagram



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Caption: Key application areas for **3-(Propionyloxy)benzoic acid**.

Analytical Characterization Protocol

To ensure the identity, purity, and quality of the synthesized compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system for the synthesis protocol.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides confirmation of the proton environment. Expected signals include the ethyl group's triplet and quartet, aromatic protons, and the carboxylic acid proton.
 - ^{13}C NMR: Confirms the carbon skeleton, including signals for the carbonyls of the ester and carboxylic acid, and the aromatic carbons.
- Mass Spectrometry (MS):
 - Technique: Electrospray Ionization (ESI-MS) is commonly used.
 - Expected Result: The analysis should confirm the molecular weight (194.18 g/mol).^{[5][9]} A common observation is the deprotonated molecule $[\text{M-H}]^-$ at m/z 193.19.^[9]
- High-Performance Liquid Chromatography (HPLC):
 - Purpose: To determine the purity of the compound.
 - Typical Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
 - Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

- Acceptance Criterion: A pure sample should exhibit a single major peak, accounting for >98% of the total peak area.

This comprehensive guide provides the foundational knowledge required for the effective use of **3-(Propionyloxy)benzoic acid** in a scientific research and development context. Adherence to the described synthesis and validation protocols will ensure high-quality material for downstream applications.

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